2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol
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Overview
Description
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological processes, such as cell division and signal transduction, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol is unique due to its combination of a triazole ring with a propane-1,2,3-triol moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
29014-93-5 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(2-phenyltriazol-4-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13N3O3/c15-7-11(17,8-16)10-6-12-14(13-10)9-4-2-1-3-5-9/h1-6,15-17H,7-8H2 |
InChI Key |
GRYPJLAHDSOWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(CO)(CO)O |
Origin of Product |
United States |
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